molecular formula C13H20BN3O5 B6334276 5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid CAS No. 1171897-31-6

5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid

Cat. No. B6334276
CAS RN: 1171897-31-6
M. Wt: 309.13 g/mol
InChI Key: OGGITWATCYCNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of α-aminoboronic acids, which includes compounds like the one , involves highly stereoselective syntheses and asymmetric procedures leading to the stereocontrolled generation of α-aminoboronic acid derivatives . The preparation of acyclic, carbocyclic, and azacyclic α-aminoboronic acid derivatives is covered .


Molecular Structure Analysis

The molecular formula of this compound is C13H20BN3O5 . It has a complexity of 386, a rotatable bond count of 7, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 . The topological polar surface area is 121, and it has a heavy atom count of 22 .

Scientific Research Applications

N-tert-Butoxycarbonylation of Amines

The N-tert-butoxycarbonyl (N-Boc) moiety is a crucial amine protecting group in peptide synthesis due to its resistance to racemization. A study demonstrated the efficiency of using a heteropoly acid as a catalyst for N-tert-butoxycarbonylation of amines, highlighting the method's selectivity and the ease of N-Boc group removal under mild conditions, which is essential for peptide synthesis and modifications (Heydari et al., 2007).

tert-ButoxycarbonylChloride in Amino Acid Protection

The introduction of N-Boc groups into amino acids using tert-butoxycarbonyl chloride (BocCl) facilitates the synthesis of Boc-amino acids. This method is particularly valuable for producing protected amino acids on a large scale, which are fundamental building blocks in peptide and protein synthesis (Vorbrüggen, 2008).

Synthesis of Amino Acid Derivatives

The tert-butoxycarbonyl group's versatility is further illustrated in the synthesis of complex amino acid derivatives, such as 2,5-disubstituted-1,3,4-thiadiazole derivatives from tert-butoxycarbonyl amino propanoic acid. These derivatives have shown significant antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Pund et al., 2020).

Advanced Organic Synthesis Techniques

Research on the Boc group has also led to advanced synthesis techniques, such as rhodium-catalyzed N-tert-Butoxycarbonyl (Boc) amination for introducing protected amino groups into aromatic compounds. This method's efficiency opens new pathways for synthesizing complex organic molecules and intermediates used in drug development and other areas of chemical research (Wippich et al., 2016).

properties

IUPAC Name

[5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BN3O5/c1-13(2,3)22-12(19)16-5-4-11(18)17-10-6-9(14(20)21)7-15-8-10/h6-8,20-21H,4-5H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGITWATCYCNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)NC(=O)CCNC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.